4-fluoro-1-N-(propan-2-yl)benzene-1,2-diamine
Description
Properties
IUPAC Name |
4-fluoro-1-N-propan-2-ylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6,12H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJNISZBIJDONJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=C(C=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-fluoro-1-N-(propan-2-yl)benzene-1,2-diamine typically involves the alkylation of 4-fluoroaniline with isopropyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like ethanol or acetonitrile under reflux conditions .
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Types of Reactions:
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the amine groups, which activate the benzene ring towards electrophiles.
Oxidation and Reduction: The amine groups can be oxidized to nitro groups or reduced to form corresponding amines.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine or nitric acid can be used under controlled conditions to introduce substituents onto the benzene ring.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Products: Depending on the electrophile used, various substituted derivatives of the compound can be obtained.
Oxidation Products: Nitro derivatives or other oxidized forms of the compound.
Reduction Products: Reduced amine derivatives.
Scientific Research Applications
4-Fluoro-1-N-(propan-2-yl)benzene-1,2-diamine has several applications in scientific research:
Mechanism of Action
The mechanism by which 4-fluoro-1-N-(propan-2-yl)benzene-1,2-diamine exerts its effects involves interactions with specific molecular targets. The amine groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The fluorine atom can enhance the compound’s stability and binding affinity .
Comparison with Similar Compounds
Table 1: Substituent Impact on Properties
Table 2: Application Comparison
Stability and Reactivity
- Fluorine Substituent : Reduces basicity of adjacent amines compared to methoxy or alkyl substituents, impacting coordination chemistry .
- Steric Effects: The isopropyl group in the target compound may hinder reactions at the 1-amino position, contrasting with unsubstituted diamines like 1-N-(propan-2-yl)benzene-1,2-diamine .
Biological Activity
4-Fluoro-1-N-(propan-2-yl)benzene-1,2-diamine is an organic compound characterized by a benzene ring substituted with a fluorine atom and two amine groups at the 1 and 2 positions, along with a propan-2-yl group attached to one of the amines. Its unique structure contributes to its potential biological activities, making it a subject of interest in pharmaceutical research.
- Molecular Formula : C9H12F N2
- Molecular Weight : Approximately 172.21 g/mol
The presence of the fluorine atom and the branched propan-2-yl group enhances its reactivity and biological activity compared to structurally similar compounds.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds, potentially influencing enzyme activity and metabolic pathways. The fluorine atom may enhance stability and binding affinity, which could lead to increased potency in biological applications.
Summary of Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Fluorobenzene-1,2-diamine | C6H7FN2 | Lacks propan-2-yl side chain |
| 3-Fluoroaniline | C6H6FN | Different position of fluorine |
| 4-Fluoroaniline (N-propyl derivative) | C9H12FN | Similar side chain but different nitrogen substitution |
| 4-Fluoro-N,N-dimethylbenzene-1,2-diamine | C10H12FN2 | Dimethyl substitutions instead of propan-2-yl |
The structural differences contribute to variations in reactivity and biological activity among these compounds.
Case Studies and Research Findings
While specific case studies directly involving this compound are scarce, related research highlights the importance of similar compounds in targeting various biological pathways. For instance, studies on other fluorinated amines have demonstrated their effectiveness in inhibiting specific enzymes or modulating receptor activities, suggesting that this compound may exhibit comparable effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
